molecular formula C21H30O5 B191479 20(S)-Hydroxy Prednisolone CAS No. 2299-46-9

20(S)-Hydroxy Prednisolone

Cat. No. B191479
CAS RN: 2299-46-9
M. Wt: 362.5 g/mol
InChI Key: LCOVYWIXMAJCDS-FJWDNACWSA-N
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Description

Prednisolone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties . It is used to treat many different inflammatory conditions such as arthritis, lupus, psoriasis, ulcerative colitis, allergic disorders, gland (endocrine) disorders, and conditions that affect the skin, eyes, lungs, stomach, nervous system, or blood cells . Prednisolone works by mimicking the effects of cortisol, a hormone released by the adrenal glands (located on top of the kidneys) that regulates metabolism and stress .


Synthesis Analysis

Prednisolone is a synthetic glucocorticoid and its derivatives are widely used in clinical trials . A highly specific and reproducible 1st order derivative spectroscopic method has been described for the quantitative analysis of Prednisolone .


Molecular Structure Analysis

Prednisolone has the molecular formula C21H28O5 and a molecular weight of 360.44 . It is a synthetic glucocorticoid steroid with the chemical structure 11β,17α,21-trihydroxy-pregna-1,4-diene-3,20-dione .


Chemical Reactions Analysis

The chemical reactions of Prednisolone have been studied using high-performance liquid chromatography (HPLC) and UV methods . The HPLC method according to the European Pharmacopoeia monograph for related substances of prednisolone has been used .


Physical And Chemical Properties Analysis

Prednisolone has a molecular formula of C21H28O5 and a molecular weight of 360.44 . It is freely soluble in water, soluble in methanol, slightly soluble in alcohol and in chloroform, and very slightly soluble in acetone and in dioxane .

Scientific Research Applications

Microbial Transformation for Bioactive Derivatives

A study by Zhang et al. (2011) explored the microbial transformation of prednisolone to produce more bioactive derivatives. Using Streptomyces roseochromogenes TS79, they transformed prednisolone into a compound structurally identified as 20β-hydroxy prednisolone. This process differed significantly from previous studies and showed potential for industrial production of bioactive steroid compounds (Zhang et al., 2011).

Identification of Metabolites in Animals

Leporati et al. (2013) identified prednisolone metabolites in beef cattle, focusing on 20β-dihydroprednisolone. The study demonstrated the compound's potential as a biomarker for illegal growth-promoting treatments with prednisolone in meat cattle (Leporati et al., 2013).

Biotransformation in Pharmaceutical Development

Costa et al. (2020) evaluated the biotransformation of cortisone and hydrocortisone into prednisone and prednisolone by Rhodococcus strains. The study highlighted the production of 20β-hydroxy-prednisone and 20β-hydroxy-prednisolone, emphasizing their relevance in developing pharmaceutical products with higher anti-inflammatory activity (Costa et al., 2020).

Prednisolone Metabolites in Human Urine

Matabosch et al. (2015) conducted a study on prednisolone metabolism in humans. They identified 20β-dihydro-PRED and other metabolites, providing insights into the metabolism of prednisolone for doping control purposes (Matabosch et al., 2015).

Prednisolone Production Enhancement

Naim et al. (2003) reported on enhancing prednisolone production using Pseudomonas fluorescens cells. Their research focused on optimizing conditions for maximal bioconversion efficiency, including the production of 20β-hydroxy-derivatives (Naim et al., 2003).

Novel Drug Delivery Systems

Bílková et al. (2011) developed a pH-sensitive polypseudorotaxane as a novel drug delivery system for prednisolone. This system, featuring a delayed pH-sensitivity, offers potential advancements in targeted drug delivery (Bílková et al., 2011).

Biotransformation by Penicillium aurantiacum

Mohamed et al. (2017) investigated the biotransformation of prednisolone by Penicillium aurantiacum, leading to the production of 20β-Hydroxyprednisolone. Their research provides valuable insights into the use of fungi for creating bioactive steroid derivatives (Mohamed et al., 2017).

Mechanism of Action

Target of Action

20(S)-Hydroxy Prednisolone, also known as 20a-Hydroxy Prednisolone, is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors (GR), which are proteins belonging to the superfamily of nuclear hormone receptors . These receptors play a crucial role in modulating a variety of physiological functions, such as glucose metabolism, immune homeostasis, organ development, and the endocrine system .

Mode of Action

The mode of action of 20(S)-Hydroxy Prednisolone involves its interaction with the glucocorticoid receptors. Both endogenous and synthetic derivatives of this compound diffuse across the cell membrane and bind to their cognate glucocorticoid receptor . This binding results in the modulation of gene transcription in a positive or negative fashion . The compound inhibits the actions of T cells and reduces the transcription of many pro-inflammatory cytokines, including TNFα, IL-1, and IFNγ . It also has an important anti-inflammatory action by suppressing the transcription of COX-2, and inhibiting pro-inflammatory phospholipase A2 by inducing lipocortin .

Biochemical Pathways

The biochemical pathways affected by 20(S)-Hydroxy Prednisolone are primarily related to inflammation and immune response. The compound suppresses immune and inflammatory actions through several mechanisms . It inhibits the actions of T cells and reduces the transcription of many pro-inflammatory cytokines . This results in the suppression of immune and inflammatory responses, thereby affecting the related biochemical pathways .

Pharmacokinetics

The pharmacokinetics of 20(S)-Hydroxy Prednisolone are complex. Prednisolone, the active drug moiety, and prednisone, both a pro-drug and inactive metabolite of prednisolone, exhibit concentration-dependent non-linear pharmacokinetics . Altered organ function, changing biochemistry, and use of a number of concomitant medicines can lead to pharmacokinetic differences . Prednisolone shows dose-dependent pharmacokinetics; an increase in dose leads to an increase in volume of distribution and plasma clearance .

Result of Action

The result of the action of 20(S)-Hydroxy Prednisolone is primarily the suppression of inflammation and immune response. It reduces the release of pro-inflammatory mediators, thereby alleviating symptoms of inflammation and improving the quality of life of patients . It also has side effects, including growth retardation, which is of particular concern in pediatric age .

Safety and Hazards

Prednisolone should not be used if you have a fungal infection anywhere in your body . It can weaken your immune system, making it easier for you to get an infection . Steroids can also worsen an infection you already have, or reactivate an infection you recently had . It is not known whether prednisolone will harm an unborn baby .

Future Directions

Prednisolone is an important active pharmaceutical ingredient used for the preparation of various pharmaceutical products with anti-inflammatory and immunosuppressive properties . Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits .

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOVYWIXMAJCDS-FJWDNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2([C@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553373
Record name (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20(S)-Hydroxy Prednisolone

CAS RN

2299-46-9
Record name (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002299469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11.BETA.,20S)-11,17,20,21-TETRAHYDROXYPREGNA-1,4-DIEN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN79HDK6LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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